Didemnins

Antiproliferative activity Cytotoxicity NCI-60 screen

Didemnin B is the definitive eEF1A translation elongation inhibitor for ribosomal biochemistry, validated by smFRET/cryo-EM to trap a unique intermediate state distinct from plitidepsin. Its rapid apoptosis induction (PARP cleavage at 6h) and dual PPT1/EEF1A1 inhibition offer a unique pharmacological trigger for apoptosis dissection. As the first marine natural product in clinical trials and prototypical didemnin, it is the essential reference standard (GI50 13 nM, NCI-60 panel) for analog benchmarking and LC-MS dereplication studies in marine natural product research.

Molecular Formula C49H78N6O12
Molecular Weight 943.2 g/mol
CAS No. 77327-04-9
Cat. No. B1670499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemnins
CAS77327-04-9
Synonymsdidemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A
Molecular FormulaC49H78N6O12
Molecular Weight943.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O
InChIInChI=1S/C49H78N6O12/c1-14-29(8)40-38(56)25-39(57)67-43(28(6)7)42(58)30(9)44(59)51-35(23-27(4)5)47(62)55-21-15-16-36(55)48(63)54(12)37(24-32-17-19-33(65-13)20-18-32)49(64)66-31(10)41(46(61)52-40)53-45(60)34(50-11)22-26(2)3/h17-20,26-31,34-38,40-41,43,50,56H,14-16,21-25H2,1-13H3,(H,51,59)(H,52,61)(H,53,60)/t29-,30?,31?,34?,35?,36?,37?,38-,40+,41?,43?/m1/s1
InChIKeyXQZOGOCTPKFYKC-VSZULPIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Didemnins (CAS 77327-04-9) for Research Procurement: Cyclodepsipeptide Marine Natural Product Family


Didemnins constitute a family of cyclic depsipeptide natural products originally isolated from the Caribbean tunicate *Trididemnum solidum*, with the CAS registry number 77327-04-9 specifically referring to Didemnin A [1]. The most extensively studied congener, Didemnin B (NSC-325319), exhibits potent antitumor, antiviral, and immunosuppressive activities in vitro and in vivo [2]. Didemnin B was the first marine natural product to enter clinical trials for cancer treatment and serves as the parent compound for the second-generation analog plitidepsin (dehydrodidemnin B, Aplidin®) [3].

Why Didemnin B (CAS Component of Didemnins) Cannot Be Substituted with Plitidepsin or Other Analogs in Research Applications


Despite the structural similarity between Didemnin B and its second-generation analog plitidepsin (differing only by the oxidation state of the lactate/pyruvate moiety at position 9), direct substitution is not scientifically justifiable due to quantitatively distinct pharmacological and toxicological profiles [1]. Didemnin B exhibits a fundamentally different balance between antitumor potency and organ-specific toxicity, with clinical development halted due to dose-limiting cardiotoxicity and neuromuscular toxicity not observed to the same degree with plitidepsin [2]. Furthermore, Didemnin B demonstrates a unique dual-target mechanism involving both eukaryotic elongation factor 1A (eEF1A) and palmitoyl protein thioesterase 1 (PPT1) inhibition, whereas the relative contribution of these targets differs among didemnin congeners [3]. The following quantitative evidence establishes the specific differentiation parameters that govern appropriate compound selection.

Didemnins: Quantified Differentiation of Didemnin B Versus Plitidepsin and Analogs


Comparative Antiproliferative Potency: Didemnin B vs. Plitidepsin in Tumor Cell Lines

In the NCI-60 human tumor cell line panel, Didemnin B exhibits a mean GI50 of 13 nM, establishing a baseline potency for the didemnin class [1]. A structurally modified analog containing a [Ψ][CH2NH] amide bond surrogate between N-Me-Leu7 and Pro8 demonstrated comparable activity with a GI50 of 4 nM, indicating that certain side-chain modifications can preserve or modestly enhance potency relative to the parent compound [1]. Notably, plitidepsin (dehydrodidemnin B) has been reported to exhibit approximately 10-fold greater potency than Didemnin B across multiple tumor cell lines in independent studies, though direct head-to-head comparative data in identical assay conditions remain limited [2].

Antiproliferative activity Cytotoxicity NCI-60 screen GI50

Therapeutic Index Differentiation: Didemnin B vs. Plitidepsin Toxicity Profiles

Clinical development of Didemnin B was terminated due to dose-limiting toxicities including severe cardiotoxicity and neuromuscular toxicity [1]. In direct comparative clinical assessment, plitidepsin demonstrated a superior therapeutic index with significantly reduced bone marrow toxicity, cardiotoxicity, and neurotoxicity relative to its parent compound Didemnin B [2]. Phase I trials with plitidepsin reported dose-limiting toxicities limited to manageable and reversible hepatic cytolysis and muscular events, with no significant myelosuppression observed [3].

Therapeutic index Toxicity Cardiotoxicity Neurotoxicity Myelotoxicity

Differential Protein Synthesis Inhibition Mechanism: Didemnin B vs. Ternatin-4

Although both Didemnin B and ternatin-4 bind to the eEF1A(GTP)-aa-tRNA ternary complex and inhibit translation, they differentially affect conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes [1]. Single-molecule fluorescence imaging and cryo-EM studies revealed that Didemnin B traps eEF1A in a distinct intermediate state of aa-tRNA selection compared to ternatin-4, preventing eEF1A release and aa-tRNA accommodation via mechanistically divergent pathways [1]. Didemnin B is believed to inhibit the EF-2-catalyzed translocation step of the elongation cycle, whereas dehydrodidemnin B arrests translation specifically at the stage of polypeptide elongation [2].

Protein synthesis inhibition eEF1A Translation elongation Single-molecule imaging

Differential Apoptosis Induction Kinetics: Didemnin B vs. Standard Chemotherapeutics

Didemnin B induces one of the most rapid apoptosis responses ever recorded, with DNA fragmentation and caspase activation observed within 6 hours of exposure in MCF-7 human breast carcinoma cells [1]. PARP cleavage, a hallmark of caspase-3 activation, was detectable as early as 6 hours post-treatment [1]. In contrast to standard chemotherapeutic agents like Adriamycin (doxorubicin), which typically require 24-48 hours for maximal apoptotic induction, Didemnin B triggers wholesale apoptosis through a distinct dual-inhibition mechanism involving both PPT1 and EEF1A1 [2]. Notably, apoptosis induction occurs only at concentrations ≥100 nM, despite protein synthesis inhibition occurring at much lower concentrations (IC50 = 12 nM), indicating that protein synthesis inhibition alone is insufficient to trigger apoptosis [1].

Apoptosis Caspase activation Cytochrome c release HL-60 cells

Optimal Research Applications for Didemnins (Didemnin B) Based on Quantified Differentiation


In Vitro Mechanistic Studies of Eukaryotic Translation Elongation Inhibition

Didemnin B is the compound of choice for biochemical and structural biology investigations of eEF1A-mediated translation elongation arrest. Unlike plitidepsin, which arrests at polypeptide elongation, Didemnin B specifically traps eEF1A in a distinct intermediate state and inhibits EF-2-catalyzed translocation [1]. Single-molecule FRET and cryo-EM studies have validated Didemnin B as a unique probe for dissecting aa-tRNA accommodation dynamics on mammalian ribosomes [1]. Researchers requiring a translation inhibitor with a well-characterized, distinct binding mode to eEF1A should select Didemnin B over plitidepsin or unrelated inhibitors like ternatin-4.

Apoptosis Signaling Pathway Dissection and Kinetics Studies

Didemnin B's uniquely rapid induction of apoptosis (PARP cleavage at 6 hours) enables temporal resolution of early apoptotic events that cannot be captured with slower-acting agents like doxorubicin [2]. The compound's dual-target mechanism involving both PPT1 and EEF1A1 inhibition provides a distinct pharmacological trigger for studying the interplay between translation inhibition and mitochondrial apoptotic pathways [3]. Didemnin B is particularly suitable for experiments requiring synchronized apoptotic induction or investigation of caspase-dependent cytochrome c release mechanisms in cell lines such as MCF-7 and HL-60.

Structure-Activity Relationship (SAR) Benchmarking for Novel Didemnin Analogs

Didemnin B serves as the essential reference standard for evaluating the potency and selectivity of novel synthetic didemnin analogs. Its baseline GI50 of 13 nM in the NCI-60 panel provides a quantitative benchmark against which modifications to the macrocyclic core, side-chain peptide, or Hip (hydroxyisovalerylpropionic acid) moiety can be rigorously assessed [4]. Medicinal chemistry programs developing didemnin derivatives with improved therapeutic indices must include Didemnin B as a control to establish whether structural modifications genuinely enhance activity or merely alter the toxicity-activity balance.

Natural Product Discovery and Marine Chemical Ecology Reference Standard

As the prototypical member of the didemnin class and the first marine natural product to enter clinical trials, Didemnin B is the definitive analytical reference standard for identifying and quantifying didemnin congeners in marine invertebrate extracts [5]. Its well-established spectroscopic and chromatographic properties make it the benchmark for LC-MS-based dereplication studies and biosynthetic pathway elucidation in tunicate-associated microbial symbionts.

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